molecular formula C21H33NO4 B14069848 4-Nitrophenyl pentadecanoate CAS No. 100825-43-2

4-Nitrophenyl pentadecanoate

Cat. No.: B14069848
CAS No.: 100825-43-2
M. Wt: 363.5 g/mol
InChI Key: HZEBRHPDHWBCMM-UHFFFAOYSA-N
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Description

4-Nitrophenyl pentadecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-nitrophenol with pentadecanoic acid. This compound is often used in biochemical assays and research due to its unique properties, including its ability to act as a substrate for various enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl pentadecanoate typically involves the esterification of 4-nitrophenol with pentadecanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl pentadecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-nitrophenol and pentadecanoic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 4-Nitrophenol and pentadecanoic acid.

    Reduction: 4-Aminophenyl pentadecanoate.

    Substitution: Various substituted phenyl pentadecanoates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl pentadecanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a model substrate in studies of ester hydrolysis and enzymatic activity.

    Biology: It is used in assays to measure the activity of lipases and esterases.

    Medicine: Research involving drug delivery systems and the development of enzyme inhibitors often utilizes this compound.

    Industry: It is employed in the synthesis of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-nitrophenyl pentadecanoate primarily involves its interaction with enzymes such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and pentadecanoic acid. The nitro group can also undergo reduction or substitution reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another ester of 4-nitrophenol, but with acetic acid instead of pentadecanoic acid.

    4-Nitrophenyl palmitate: Similar to 4-nitrophenyl pentadecanoate but with palmitic acid.

    4-Nitrophenyl butyrate: An ester of 4-nitrophenol with butyric acid.

Uniqueness

This compound is unique due to its longer carbon chain (15 carbons) compared to other similar esters. This longer chain can influence its solubility, reactivity, and interaction with enzymes, making it particularly useful in studies involving long-chain fatty acid metabolism and enzymatic activity.

Properties

CAS No.

100825-43-2

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

(4-nitrophenyl) pentadecanoate

InChI

InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(23)26-20-17-15-19(16-18-20)22(24)25/h15-18H,2-14H2,1H3

InChI Key

HZEBRHPDHWBCMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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